1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride
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Overview
Description
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN2·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperidine.
Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form 1-(2-chloro-6-fluoro-benzyl)-piperidine.
Amination: The resulting product is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Amination: The amine group can be further modified through reactions with other amines or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as receptors or enzymes.
Chemical Biology: Utilized in the development of chemical probes to study biological processes.
Industrial Chemistry: Employed in the synthesis of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-fluoro-benzyl)-piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-Chloro-6-fluorobenzylamine: Lacks the piperidine ring, making it a simpler analog.
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and an amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;/h1-3,9H,4-8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNMHMUYLZSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC=C2Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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